UT-11

描述

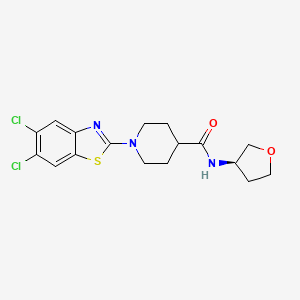

1-(5,6-Dichloro-1,3-benzothiazol-2-yl)-N-[(3R)-oxolan-3-yl]piperidine-4-carboxamide is a synthetic small molecule characterized by a benzothiazole core substituted with 5,6-dichloro groups, a piperidine-4-carboxamide linker, and an (R)-configured oxolan-3-yl moiety. Its molecular formula is C₁₇H₂₀Cl₂N₃O₂S, with a molecular weight of 400.97 g/mol. The stereospecific (3R)-oxolan-3-yl group may contribute to selective interactions, distinguishing it from racemic analogs .

属性

分子式 |

C17H19Cl2N3O2S |

|---|---|

分子量 |

400.3 g/mol |

IUPAC 名称 |

1-(5,6-dichloro-1,3-benzothiazol-2-yl)-N-[(3R)-oxolan-3-yl]piperidine-4-carboxamide |

InChI |

InChI=1S/C17H19Cl2N3O2S/c18-12-7-14-15(8-13(12)19)25-17(21-14)22-4-1-10(2-5-22)16(23)20-11-3-6-24-9-11/h7-8,10-11H,1-6,9H2,(H,20,23)/t11-/m1/s1 |

InChI 键 |

CAIZZJVFQARMJL-LLVKDONJSA-N |

手性 SMILES |

C1COC[C@@H]1NC(=O)C2CCN(CC2)C3=NC4=CC(=C(C=C4S3)Cl)Cl |

规范 SMILES |

C1CN(CCC1C(=O)NC2CCOC2)C3=NC4=CC(=C(C=C4S3)Cl)Cl |

产品来源 |

United States |

准备方法

合成路线和反应条件

UT-11 的合成涉及几个步骤,从市售原料开始。关键步骤包括形成氯化芳香环,然后引入哌啶环和噻二唑部分。最终产物通过一系列纯化步骤获得,包括重结晶和色谱法。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这涉及使用自动化反应器和连续流系统以确保高产率和纯度。仔细控制反应条件以最大程度地减少杂质并最大化合成过程的效率。

化学反应分析

反应类型

UT-11 经历了几种类型的化学反应,包括:

氧化: this compound 可以被氧化形成各种氧化衍生物。

还原: 还原反应可用于修饰 this compound 分子上的官能团。

取代: this compound 可以发生取代反应,特别是在芳香环上,以引入不同的取代基。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 卤化反应通常使用氯或溴等试剂在受控条件下进行。

主要产品

从这些反应形成的主要产物包括具有修饰官能团的 this compound 的各种衍生物,它们可用于研究该化合物的构效关系。

科学研究应用

UT-11 具有广泛的科学研究应用,包括:

化学: 用作工具化合物来研究 mPGES-1 的抑制及其对前列腺素合成的影响。

生物学: 研究其在调节炎症途径中的作用及其潜在的神经保护作用。

医学: 探索作为治疗阿尔茨海默病和多发性硬化症等神经炎症性疾病的潜在治疗剂。

工业: 用于开发新的抗炎药物,并用作药物筛选试验中的参考化合物。

作用机制

UT-11 通过抑制参与前列腺素E2 (PGE2) 产生的酶微粒体前列腺素E合酶-1 (mPGES-1) 来发挥作用。通过抑制这种酶,this compound 降低了 PGE2 的水平,PGE2 是一种促炎介质,从而减弱了炎症反应。所涉及的分子靶点和途径包括环氧合酶 (COX) 途径和介导炎症的下游信号通路。

相似化合物的比较

Structural Comparison with Analogous Compounds

The compound shares a benzothiazole-piperidine carboxamide scaffold with multiple analogs, but key structural variations dictate functional differences:

Physicochemical Properties

The compound’s molecular weight (400.97 g/mol) places it within the mid-range of analogs (337–452 g/mol in ). Key properties include:

- Stereochemical Influence : The (R)-oxolan configuration may improve target selectivity over racemic mixtures (e.g., ’s rac-tert-butyl derivative) .

- Solubility : The oxolan oxygen and carboxamide group could mitigate hydrophobicity, aiding aqueous solubility relative to purely aromatic substituents.

Structure-Activity Relationship (SAR) Insights

- Benzothiazole Substitutions : Dichloro > methoxy/ethoxy in enhancing receptor affinity (based on Compound 118’s trifluoromethyl efficacy) .

- Piperidine Position : 4-carboxamide likely optimizes spatial alignment with target binding pockets vs. 3-carboxamide.

- Oxolan Stereochemistry: (R)-configuration may reduce off-target effects compared to non-chiral N-substituents (e.g., diethylamino-propyl in Compound 8) .

生物活性

The compound 1-(5,6-dichloro-1,3-benzothiazol-2-yl)-N-[(3R)-oxolan-3-yl]piperidine-4-carboxamide is a member of the benzothiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 365.07 g/mol. The structure features a benzothiazole moiety, which is known for its role in various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆Cl₂N₂OS |

| Molecular Weight | 365.07 g/mol |

| CAS Number | 55202-19-2 |

| Melting Point | Not specified |

| Solubility | Not specified |

Antitumor Activity

Research indicates that compounds similar to 1-(5,6-dichloro-1,3-benzothiazol-2-yl)-N-[(3R)-oxolan-3-yl]piperidine-4-carboxamide exhibit significant antitumor properties by inhibiting specific mitotic proteins. For instance, ispinesib, a known kinesin spindle protein (KSP) inhibitor, has shown promising results in cancer therapy by inducing apoptosis in cancer cells and demonstrating tumor regression in vivo .

The primary mechanism involves the inhibition of the KSP, which is crucial for proper mitotic spindle function during cell division. By disrupting this process, the compound can potentially halt the proliferation of cancer cells.

Case Studies

- In Vitro Studies : A study assessed the effects of related benzothiazole derivatives on various cancer cell lines. The results indicated that these compounds significantly inhibited cell viability with IC50 values in the nanomolar range .

- In Vivo Studies : In animal models, compounds with similar structures to our target compound were shown to reduce tumor size significantly when administered at therapeutic doses .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。